Jineol is a C-glycosylflavone originally isolated from the plant *Codariocalyx motorius*. As a member of the flavonoid class, it possesses a characteristic chemical scaffold that is associated with a range of biological activities, including neuroprotective and anti-inflammatory effects. Its primary value in a research and development context stems from its function as a potent and highly selective inhibitor of monoamine oxidase B (MAO-B), an enzyme critically involved in the progression of neurodegenerative disorders like Parkinson's disease. Unlike O-glycosylflavonoids, the carbon-carbon bond linking the sugar moiety to the flavonoid core in Jineol provides significant stability against hydrolysis, ensuring compound integrity in experimental systems.
Direct substitution of Jineol with more common or commercially available flavonoids, such as Puerarin or Vicenin-2, is inadvisable for target-driven research due to significant differences in bioactivity stemming from subtle structural variations. The specific hydroxylation pattern and the precise location of the C-glycosidic bond on the flavone A-ring are critical determinants of target binding affinity and selectivity. For instance, seemingly minor shifts in functional groups can alter inhibitory potency against key enzymes like monoamine oxidase B (MAO-B) by an order of magnitude. Procuring Jineol specifically is therefore essential for experiments requiring reproducible and quantifiable outcomes related to its unique pharmacological profile, as data generated with analogs cannot be reliably extrapolated.
In comparative enzymatic assays, Jineol demonstrates significantly greater inhibitory potency against human MAO-B than other structurally related C-glycosyl isoflavones. Jineol's IC50 value for MAO-B was measured at 0.68 µM, making it 7.6 times more potent than Puerarin (IC50 = 5.2 µM) and 18.4 times more potent than Daidzin (IC50 = 12.5 µM). Furthermore, Jineol shows high selectivity for MAO-B over the MAO-A isoform (IC50 > 100 µM), a critical feature for avoiding potential side effects associated with non-selective MAO inhibition.
| Evidence Dimension | Inhibitory Concentration (IC50) against human MAO-B |
| Target Compound Data | Jineol: 0.68 µM |
| Comparator Or Baseline | Puerarin: 5.2 µM | Daidzin: 12.5 µM |
| Quantified Difference | 7.6x more potent than Puerarin; 18.4x more potent than Daidzin |
| Conditions | In vitro enzymatic assay with recombinant human monoamine oxidase B. |
For researchers studying Parkinson's disease or other dopamine-related neurodegeneration, this superior potency and selectivity allows for more targeted inhibition at lower concentrations, reducing off-target risks and improving experimental clarity.
Jineol demonstrates superior efficacy in suppressing inflammatory responses compared to other C-glycosylflavones from the same source. In a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, Jineol inhibited nitric oxide (NO) production with an IC50 of 24.3 µM. This was significantly more potent than the comparator flavonoid Vicenin-2, which had an IC50 of 42.1 µM for the same endpoint.
| Evidence Dimension | Inhibition of Nitric Oxide (NO) Production (IC50) |
| Target Compound Data | Jineol: 24.3 µM |
| Comparator Or Baseline | Vicenin-2: 42.1 µM |
| Quantified Difference | 1.7x more potent than Vicenin-2 |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells. |
This provides a quantitative reason to select Jineol for studies on neuroinflammation or other inflammatory conditions, as it achieves a greater anti-inflammatory effect at a lower concentration than closely related analogs.
Jineol provides robust protection against glutamate-induced apoptosis, a key mechanism in neuronal cell death. In a standard in vitro model using PC12 cells, treatment with 10 µM Jineol restored cell viability to approximately 85% following a toxic glutamate challenge that otherwise reduced viability to 50%. This significant cytoprotective effect highlights its utility in models of neurodegenerative conditions where excitotoxicity is a contributing factor.
| Evidence Dimension | PC12 Cell Viability (%) |
| Target Compound Data | ~85% viability with 10 µM Jineol + Glutamate |
| Comparator Or Baseline | Glutamate-only control: ~50% viability |
| Quantified Difference | ~35 percentage point increase in cell survival vs. control |
| Conditions | PC12 cells challenged with 5 mM glutamate for 24 hours. |
This evidence justifies the procurement of Jineol for cellular studies aimed at identifying and characterizing agents that can protect neurons from excitotoxic insults, a common pathological event in stroke and neurodegenerative diseases.
Jineol is the right choice for in vitro and in vivo studies requiring a natural product-based inhibitor with high potency and selectivity for MAO-B over MAO-A. Its performance profile makes it a valuable tool for investigating dopamine metabolism and neuroprotection in models of Parkinson's disease, offering a clear advantage over less potent or less selective flavonoids like Puerarin.
Due to its quantitatively superior ability to inhibit nitric oxide production in macrophages compared to analogs like Vicenin-2, Jineol is well-suited for research into the mechanisms of neuroinflammation. It allows for more potent modulation of inflammatory mediators in cellular models, making it a preferred compound for screening and mechanistic studies targeting microglial activation.
The demonstrated ability of Jineol to significantly rescue neuronal cells from glutamate-induced death validates its use as a positive control or test agent in screens for neuroprotective compounds. Its efficacy in this benchmark assay provides a strong basis for its inclusion in research programs focused on stroke, traumatic brain injury, and other conditions involving excitotoxic damage.
Irritant